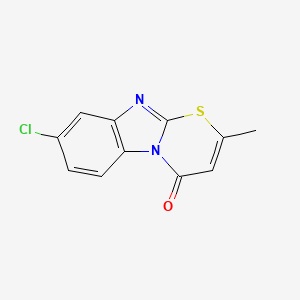

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is a heterocyclic compound with a unique structure that combines a thiazine ring fused to a benzimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indoline-2-thiones with propiolate esters in an aqueous medium. This reaction proceeds through the conjugate addition of thiones, resulting in ethyl (3-(indol-2-yl)thio)acrylates, which subsequently undergo intramolecular cyclization to produce the desired thiazino-benzimidazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The exact mechanism of action of 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or interfering with DNA replication in cancer cells. Further research is needed to elucidate the precise molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4H-[1,3]thiazino[3,2-a]indol-4-one

- 8-Methyl-2-propyl-4H-[1,3]thiazino[3,2-a]indol-4-one

Uniqueness

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one stands out due to its unique combination of a thiazine ring fused to a benzimidazole core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Biologische Aktivität

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C₁₄H₁₀ClN₂O₃S

- Molecular Weight : 286.306 g/mol

- CAS Number : 83443-84-9

Antibacterial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit potent antibacterial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.0 µg/mL |

| Escherichia coli | 10.0 µg/mL |

| Pseudomonas aeruginosa | 15.0 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Case Study

In a controlled experiment involving human peripheral blood mononuclear cells (PBMCs), the compound reduced TNF-α levels by approximately 40% at a concentration of 10 µM. This suggests that it may modulate inflammatory responses effectively .

Anticancer Activity

Emerging studies highlight the anticancer properties of this compound. It has been reported to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The compound's mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell survival.

Eigenschaften

CAS-Nummer |

64411-78-5 |

|---|---|

Molekularformel |

C11H7ClN2OS |

Molekulargewicht |

250.70 g/mol |

IUPAC-Name |

8-chloro-2-methyl-[1,3]thiazino[3,2-a]benzimidazol-4-one |

InChI |

InChI=1S/C11H7ClN2OS/c1-6-4-10(15)14-9-3-2-7(12)5-8(9)13-11(14)16-6/h2-5H,1H3 |

InChI-Schlüssel |

SLVMEQWPWQMKLV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N2C3=C(C=C(C=C3)Cl)N=C2S1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.